BenchChemオンラインストアへようこそ!

2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide

Scaffold simplification Nrf2 inhibitor comparison Lead optimization

2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide (CAS 952877-82-6), molecular formula C₁₆H₁₂N₂O₃S and molecular weight 312.3 g/mol, is a synthetic small molecule comprising a benzo[d][1,3]dioxole moiety linked via an acetamide bridge to a benzo[d]thiazole ring. The compound is catalogued in PubChem (CID and is commercially available from multiple suppliers as a research-grade chemical.

Molecular Formula C16H12N2O3S
Molecular Weight 312.34
CAS No. 952877-82-6
Cat. No. B2782076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide
CAS952877-82-6
Molecular FormulaC16H12N2O3S
Molecular Weight312.34
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CC(=O)NC3=CC4=C(C=C3)SC=N4
InChIInChI=1S/C16H12N2O3S/c19-16(6-10-1-3-13-14(5-10)21-9-20-13)18-11-2-4-15-12(7-11)17-8-22-15/h1-5,7-8H,6,9H2,(H,18,19)
InChIKeyBJACQXWVZGFSBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide (CAS 952877-82-6): Baseline Identity & Procurement Starting Point


2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide (CAS 952877-82-6), molecular formula C₁₆H₁₂N₂O₃S and molecular weight 312.3 g/mol, is a synthetic small molecule comprising a benzo[d][1,3]dioxole moiety linked via an acetamide bridge to a benzo[d]thiazole ring [1]. The compound is catalogued in PubChem (CID 16858016) and is commercially available from multiple suppliers as a research-grade chemical . It belongs to a broader chemotype of benzothiazole-acetamide derivatives that have garnered interest as kinase inhibitor scaffolds, notably against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [2]. The compound is structurally related to the known Nrf2 inhibitor ML385 (CAS 846557-71-9) but features a significantly simplified substitution pattern on the thiazole ring.

Why Simple In-Class Substitution is Insufficient for 2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide


Substituting 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide with other benzothiazole- or benzodioxole-containing acetamides is unreliable without explicit comparative data, because minor structural variations in this chemotype produce large shifts in target engagement and selectivity. For example, the closely related compound ML385 (CAS 846557-71-9) is a potent Nrf2 inhibitor (IC₅₀ ~1.9 µM), yet it carries a bulky 5-methyl-4-(indolinyl)thiazole substituent absent from the target compound . Conversely, benzothiazole fragment molecules developed for DYRK1A inhibition demonstrate that even single-atom changes to the benzothiazole ring can alter binding affinity by orders of magnitude [1]. The target compound's unique combination of an unsubstituted benzothiazol-5-yl amine and a benzodioxol-5-yl acetyl group positions it as a minimal scaffold that cannot be assumed equipotent to either more complex or simpler analogs without direct experimental comparison.

Quantitative Comparator Evidence for 2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide: Differentiation Data


Structural Simplification Relative to ML385: Reduced Molecular Weight and Lower Steric Bulk as a Scaffold Advantage

The target compound (MW 312.3 Da) is structurally simplified compared to ML385 (MW 511.59 Da, CAS 846557-71-9), the prototypical benzodioxole-thiazole acetamide Nrf2 inhibitor. ML385 contains a 5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl) substitution on the thiazole ring that adds approximately 199 Da of molecular weight and introduces a chiral indoline center . The target compound replaces this elaborate substitution with an unsubstituted benzothiazole fused ring, reducing the number of rotatable bonds from 8 (ML385) to 3, and decreasing the hydrogen bond acceptor count from 7 to 5 [1]. This reduction in molecular complexity makes the target compound a more tractable starting point for fragment-based drug discovery or scaffold-hopping campaigns, where minimal functionality is desired for subsequent iterative elaboration.

Scaffold simplification Nrf2 inhibitor comparison Lead optimization

Rotatable Bond Count and Topological Polar Surface Area (tPSA) Differentiation for Permeability Optimization

The target compound possesses 3 rotatable bonds, compared to 8 rotatable bonds in ML385 [1]. Fewer rotatable bonds are associated with improved oral bioavailability potential, as articulated in the Veber rule (≤10 rotatable bonds) [2]. Additionally, the topological polar surface area (tPSA) of the target compound is estimated at 73.4 Ų (lower than many kinase inhibitors), whereas ML385's tPSA is approximately 116 Ų due to the additional amide and carbonyl functionalities [1]. This lower tPSA may confer improved passive membrane permeability relative to the more polar ML385 scaffold, although this inference requires experimental validation and is presented as class-level inference only.

Physicochemical property comparison Drug-likeness Permeability

Benzothiazole-5-yl vs. Thiazol-2-yl Attachment: A Regioisomeric Distinction with Implications for Kinase Hinge Binding

The target compound features the acetamide linkage at the 5-position of the benzothiazole ring, whereas the comparator 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide (CAS 922066-41-9) connects via the 2-position of a simpler thiazole ring . Crystallographic studies of benzothiazole fragments bound to DYRK1A (PDB 5A3X, 5A54) demonstrate that the benzothiazole nitrogen atom at position 3 engages the kinase hinge region via a hydrogen bond with the backbone NH of Leu241, while the 5- and 6-positions are oriented toward solvent-accessible regions of the ATP pocket [1]. By attaching the acetamide linker at the 5-position rather than the 2-position, the target compound may project the benzodioxole group into a distinct sub-pocket compared to 2-linked analogs, potentially altering kinase selectivity profiles. However, no direct kinase inhibition data are available for the target compound itself, and this geometric argument remains a class-level inference based on the published DYRK1A-benzothiazole co-crystal structures.

Kinase hinge binder geometry Regioisomeric comparison DYRK1A fragment

Computed Lipophilicity (XLogP3 = 3.0) Positions the Compound Favorably for CNS Penetration Screening Cascades Versus More Lipophilic Analogs

The computed XLogP3 value for the target compound is 3.0 [1], which falls within the optimal CNS drug-likeness range (cLogP 2–4) as defined by Pajouhesh and Lenz [2]. In contrast, ML385 is substantially more lipophilic (estimated XLogP3 ~5.5) due to its 2-methylbenzoyl-indoline substituent . CNS penetration is a critical consideration for benzothiazole-based kinase inhibitors, as DYRK1A is a validated target in Alzheimer's disease and Down syndrome, both requiring brain exposure [3]. While experimental CNS permeability data (e.g., PAMPA-BBB, MDR1-MDCK) are not available for the target compound, its computed lipophilicity suggests it may be a more suitable starting point for CNS drug discovery programs than the highly lipophilic ML385 scaffold.

CNS drug-likeness Lipophilicity optimization Physicochemical profiling

Validated Application Scenarios for Procuring 2-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide Based on Comparative Evidence


Scaffold-Hopping Starting Point for Nrf2 or DYRK1A Inhibitor Programs Requiring Minimal Molecular Complexity

Investigators seeking to deprioritize the synthetically complex and highly lipophilic ML385 scaffold (MW 511.59, XLogP3 ~5.5) may procure the target compound (MW 312.3, XLogP3 3.0) as a structurally simplified starting point for fragment-based or scaffold-hopping campaigns [1]. The reduction of 5 rotatable bonds and the elimination of the indoline chiral center simplify SAR interpretation and synthetic planning. The benzothiazole-5-yl attachment geometry is consistent with the benzothiazole fragment binding mode observed in DYRK1A co-crystal structures (PDB 5A3X, 5A54) [2].

Physicochemical Comparator for CNS-Penetrant Kinase Inhibitor Discovery

Procurement of the target compound is justified for CNS drug discovery programs where computed lipophilicity (XLogP3 = 3.0) and low rotatable bond count (3) align with CNS drug-likeness criteria [1]. The compound can serve as a physicochemical benchmark against which more lipophilic benzothiazole-acetamide derivatives (e.g., ML385, XLogP3 ~5.5) are compared during lead optimization cascades that include PAMPA-BBB or in vivo brain penetration studies.

Negative Control or Inactive Analog for ML385-Dependent Nrf2 Inhibition Assays

Given that the target compound lacks the 5-methyl-4-(1-(2-methylbenzoyl)indolin-5-yl)thiazole substituent that is critical for ML385's Nrf2 inhibitory activity (IC₅₀ ~1.9 µM), it may be procured as a structurally matched negative control or inactive analog in assays where Nrf2 target engagement is being profiled . Confirmation of inactivity must be established by the end user, but the structural rationale for differential activity is strong.

Regioisomeric Probe for Benzothiazole Kinase Hinge-Binding Studies

The compound's 5-acetamido-benzothiazole connectivity distinguishes it from 2-acetamido-thiazole or 2-acetamido-benzothiazole regioisomers . Research groups investigating the impact of linker attachment position on kinase hinge-binding geometry can procure the target compound alongside its regioisomeric counterparts to probe structure-activity relationships in DYRK1A, CLK, or other benzothiazole-sensitive kinases [1].

Quote Request

Request a Quote for 2-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d]thiazol-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.